7-Phenyl-tricyclo[4.1.0.0*2,7*]heptane-1-carboxylic acid
Description
7-Phenyl-tricyclo[4.1.0.0²,⁷]heptane-1-carboxylic acid is a conformationally rigid tricyclic compound featuring a bicyclo[4.1.0]heptane core fused with an additional cyclopropane ring (denoted by the 0²,⁷ bridgehead). Its strained ring system may influence reactivity, solubility, and biological activity compared to less rigid analogs .
Properties
IUPAC Name |
7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-12(16)14-10-7-4-8-11(14)13(10,14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNPNJRDELWFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3(C2(C3C1)C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves several steps. One common method includes the treatment of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid with benzenesulfenyl chloride, mercury acetate, and hydrogen chloride. This reaction leads to the cleavage of the central carbon-carbon bond in the bicyclobutane fragment and subsequent heterocyclization to form substituted bicyclo[3.1.1]heptane-6,7-carbolactones .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques and reagents. The use of catalysts such as Raney nickel for hydrogenation reactions is common in the production of similar compounds .
Chemical Reactions Analysis
Hydrogenolysis Reactions
Hydrogenolysis of 7-phenyltricyclo[4.1.0.0²,⁷]heptane-1-carboxylic acid leads to the cleavage of strained cyclopropane bonds, yielding ketones with expanded polycyclic skeletons.
| Reaction Conditions | Products | Selectivity | Reference |
|---|---|---|---|
| H₂, Pd/C catalyst | Tricyclo[4.4.0.0²,⁷]decan-3-one Tricyclo[5.4.0.0²,⁸]undecan-4-one | High regioselectivity (C2–C7 bond cleavage) |
This reaction proceeds via strain-driven ring-opening , where the cyclopropane’s high angular strain facilitates selective bond cleavage. The phenyl group stabilizes intermediates through conjugation .
Radical Additions
The compound participates in radical-mediated reactions with sulfones and thiocyanates, enabling functionalization at bridgehead positions.
Trifluoromethyl (Phenylethynyl) Sulfone Additions
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Conditions : AIBN initiator, 80°C
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Products : 1-(Trifluoromethylsulfonyl)-7-phenylbicyclo[3.1.1]heptane derivatives
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Mechanism : Radical addition at the C3 position of the bicyclo[3.1.1]heptane scaffold .
Halomethanesulfonyl Thiocyanate Reactions
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Conditions : CHCl₃, CH₂Cl₂, or CCl₄ with thiocyanates
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Products : Sulfonyl-substituted norpinan-6-ones/thiones
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Key Feature : Stereoselectivity governed by the tricyclic framework’s rigidity .
Electrophilic Halogenation
Chlorination and bromination occur at the bridgehead (C3) and adjacent carbons:
| Halogenating Agent | Products | Regioselectivity |
|---|---|---|
| Cl₂ (CH₂Cl₂, −30°C) | 3-Chloro and 3,6-dichloro derivatives | C3 > C6 > C2 |
| NBS (CCl₄, reflux) | 3-Bromo derivatives | Exclusive C3 substitution |
Nitrochlorination
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Conditions : NO₂Cl, CH₂Cl₂
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Products : 3-Nitro-6-chloro derivatives
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Stereochemistry : Anti-addition due to steric constraints from the phenyl group .
Haloazidation and Mercuroazidation
Conjugate haloazidation introduces amino groups via azide intermediates:
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Conditions : NaN₃, Hg(OAc)₂, I₂
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Products : 3-Azido-6-iodo derivatives
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Application : Synthesis of α-amino acids with bicyclo[3.1.1]heptane backbones .
Reactions with Dinitrogen Tetraoxide (N₂O₄)
N₂O₄ reacts with the ester derivative (methyl 7-phenyltricyclo[4.1.0.0²,⁷]heptane-1-carboxylate) to yield:
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Products : Nitroso and nitro derivatives
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Mechanism : Sequential [2+2] cycloaddition and ring-opening .
Thermochemical Stability
The tricyclo[4.1.0.0²,⁷]heptane core exhibits high strain energy (ΔfH° gas = 191 kJ/mol for the parent hydrocarbon) , which drives its reactivity in ring-opening and addition reactions.
Scientific Research Applications
Medicinal Chemistry
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound may exhibit activity as ligands at the dopamine transporter, which is crucial for the treatment of disorders such as addiction and depression .
Case Study: Binding Affinity
A study evaluated the binding affinities of various stereoisomers related to this compound, revealing that certain derivatives displayed significant interaction with the cocaine binding site at the dopamine transporter, albeit with lower potency compared to cocaine itself .
Organic Synthesis
The compound serves as a valuable intermediate in synthetic organic chemistry. Its structural features allow for transformations that lead to the synthesis of ketones and other complex molecules.
Case Study: Hydrogenolysis Reaction
Research has demonstrated that hydrogenolysis of 7-phenyltricyclo[4.1.0.02,7]heptane-1-carboxylic acid can yield ketones with tricyclic skeletons, showcasing its utility in synthesizing novel compounds with potential biological activity . This reaction highlights the compound's versatility in generating new chemical entities that may be explored for therapeutic applications.
Material Science
The compound's unique structure may also lend itself to applications in material science, particularly in the development of polymers or as a building block for advanced materials.
Potential Applications:
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
- Nanomaterials : Its structural characteristics might be exploited in creating nanoscale materials with tailored properties for electronics or photonics.
Comparative Analysis of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Potential as a ligand for dopamine transporter; implications for addiction treatment | Binding affinity studies indicate moderate potency |
| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Successful hydrogenolysis yielding ketones |
| Material Science | Possible use as a building block in polymers or nanomaterials | Potential enhancement of material properties |
Mechanism of Action
The mechanism of action of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid involves its interaction with various molecular targets. The compound’s tricyclic structure allows it to participate in complex reactions, leading to the formation of various products. The pathways involved include electrophilic substitution and hydrogenation, which are facilitated by the compound’s unique structural features .
Comparison with Similar Compounds
Ring Strain and Reactivity
The tricyclic framework of 7-phenyl-tricyclo[4.1.0.0²,⁷]heptane introduces significant angle strain, which may enhance its reactivity in ring-opening or functionalization reactions compared to bicyclic analogs like bicyclo[2.2.1]heptane derivatives . For example, thermal rearrangement studies of related tricyclo[4.1.0.0²,⁷]hept-3-ene show yields of 40–60% under controlled conditions, suggesting moderate stability . In contrast, bicyclo[2.2.1]heptane systems (e.g., 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid) exhibit greater synthetic versatility due to lower strain and established coupling protocols .
Biological Activity
7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid is a bicyclic compound with notable structural features that suggest potential biological activities. The compound's molecular formula is and it has garnered interest in medicinal chemistry due to its unique structure and possible therapeutic applications.
The compound's chemical properties are essential for understanding its biological activity. The following table summarizes key chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C14H14O2 |
| Molecular Weight | 214.27 g/mol |
| CAS Number | Not specified |
| Structure | Tricyclic |
Biological Activity Overview
The biological activity of 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid has been explored in various studies, particularly in relation to its anticancer properties and interactions with neurotransmitter systems.
Anticancer Activity
Recent research has indicated that carboxylic acid derivatives, including those structurally similar to 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid, exhibit significant anticancer activity. For instance, a study highlighted that certain analogs with phenyl groups demonstrated enhanced cytotoxic effects against cancer cell lines, suggesting a potential mechanism of action involving tubulin binding .
Neurotransmitter Interaction
The compound's structural similarity to other known ligands suggests possible interactions with the dopamine transporter and other neurotransmitter systems. A comparative analysis with related compounds revealed that modifications in the phenyl group could influence binding affinity and selectivity towards dopamine receptors .
Case Studies
Several case studies have provided insights into the biological implications of this compound:
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Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of carboxylic acid derivatives.
- Findings : Compounds similar to 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid showed significant inhibition of cancer cell proliferation, particularly in breast and lung cancer models.
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Neuropharmacological Study :
- Objective : To assess binding affinities at the dopamine transporter.
- Findings : The study found that derivatives exhibited varying degrees of potency compared to cocaine, indicating a potential role in modulating dopaminergic activity which may have implications for treating neurodegenerative diseases.
The proposed mechanisms through which 7-Phenyl-tricyclo[4.1.0.02,7]heptane-1-carboxylic acid exerts its biological effects include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Modulation of Neurotransmitter Levels : By interacting with dopamine receptors, the compound may influence neurotransmitter release and uptake.
Q & A
Q. What established synthetic routes are available for 7-Phenyl-tricyclo[4.1.0.0²,⁷]heptane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of tricyclic carboxylic acids typically involves cyclopropanation strategies or ring-closing metathesis. For example, bicyclic analogs like methyl 7-oxa-bicyclo[4.1.0]heptane-2-carboxylate are synthesized via epoxide ring-opening followed by acid-catalyzed cyclization . Optimization includes varying catalysts (e.g., Lewis acids), temperature gradients (e.g., 0°C to reflux), and solvent polarity. Monitoring intermediates via thin-layer chromatography (TLC) and characterizing products using H/C NMR (e.g., δ 172.6 ppm for ester carbonyls) ensures structural fidelity .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine H NMR (to confirm proton environments, e.g., phenyl resonances at δ 7.2–7.5 ppm) and C NMR (to identify carbonyl carbons at ~170–175 ppm) . Mass spectrometry (EI-MS) can verify molecular weight, referencing NIST databases for fragmentation patterns (e.g., loss of COOH or phenyl groups) . For stereochemical confirmation, NOESY or X-ray crystallography is recommended, though tricyclic systems may require advanced computational docking .
Q. What safety protocols are critical for handling bicyclic carboxylic acids during synthesis?
- Methodological Answer : Adhere to hazard codes P201 ("Obtain specialized instructions before use") and P202 ("Do not handle until safety precautions are read and understood") . Use fume hoods for volatile intermediates, avoid ignition sources (P210), and employ personal protective equipment (PPE) including acid-resistant gloves. For spills, neutralize with bicarbonate and dispose via approved chemical waste protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the tricyclic core in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying electrophilic sites like strained cyclopropane carbons. Molecular dynamics simulations assess steric hindrance from the phenyl group, which may redirect nucleophilic attack to the carboxylic acid moiety. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with amines or thiols) .
Q. What strategies resolve contradictions between theoretical and experimental stereochemical assignments?
- Methodological Answer : Discrepancies in stereochemistry often arise from dynamic ring puckering or crystal packing effects. Use variable-temperature NMR to detect conformational exchange (e.g., coalescence of diastereotopic protons). Compare experimental optical rotation with computed values (e.g., TDDFT for electronic circular dichroism). Cross-validate with single-crystal XRD, though note that some suppliers (e.g., Sigma-Aldrich) may not provide analytical data, necessitating independent verification .
Q. What methodologies assess the compound’s biological activity, such as enzyme inhibition or antibacterial effects?
- Methodological Answer : For antibacterial studies, employ broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) . To evaluate enzyme inhibition, use fluorescence-based assays (e.g., quenching tryptophan residues in target proteins). For metal complexation (e.g., Cr(III)), conduct UV-Vis titration to monitor ligand-to-metal charge transfer bands and correlate with bioactivity changes .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in purity assessments between HPLC and NMR?
- Methodological Answer : Discrepancies may arise from NMR-insensitive impurities (e.g., inorganic salts) or HPLC column interactions. Cross-check using orthogonal methods:
- HPLC-DAD/MS : Detect non-UV-active contaminants.
- H NMR with relaxation reagents (e.g., Cr(acac)₃) to quantify low-level impurities.
- Elemental analysis for C/H/N ratios to confirm stoichiometry .
Experimental Design
Q. How to design experiments to study structure-activity relationships (SAR) of this compound?
- Methodological Answer : Systematically modify substituents (e.g., phenyl ring substituents, carboxylic acid bioisosteres) and evaluate effects via:
- Synthetic libraries : Parallel synthesis of analogs with varying R-groups.
- Biological assays : Dose-response curves in target systems (e.g., IC₅₀ for enzyme inhibition).
- Computational SAR : QSAR models correlating logP, polar surface area, and activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
